molecular formula C20H19N3O4 B278635 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

カタログ番号: B278635
分子量: 365.4 g/mol
InChIキー: PPARZDTZLBKNMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DBIBB, and it is a derivative of the well-known anxiolytic drug, buspirone. DBIBB has been studied for its ability to modulate the activity of serotonin receptors, which are involved in regulating mood, cognition, and behavior.

作用機序

DBIBB acts as a partial agonist at the 5-HT1A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a modulatory effect on the activity of the receptor, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and physiological effects:
DBIBB has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for mood disorders. It has also been shown to improve cognitive function and memory in animal studies.

実験室実験の利点と制限

One of the main advantages of using DBIBB in lab experiments is its ability to selectively modulate the activity of the 5-HT1A receptor, which can be useful for studying the role of this receptor in various physiological and pathological conditions. However, one limitation is that DBIBB is a synthetic compound and may not accurately reflect the effects of endogenous serotonin on the receptor.

将来の方向性

There are several potential future directions for research on DBIBB. One area of interest is its potential as a therapeutic agent for mood disorders, such as anxiety and depression. Additionally, further studies could investigate its effects on other serotonin receptor subtypes and its potential for use in drug discovery. Finally, research could focus on developing more potent and selective analogs of DBIBB for use in future studies.

合成法

The synthesis of DBIBB involves the reaction of 6-hydroxy-2,3-dihydro-1,4-benzodioxin with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of butyl chloroformate. The resulting product is then purified using column chromatography to obtain the final compound.

科学的研究の応用

DBIBB has been studied extensively for its potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. One of the main areas of research has been its ability to modulate the activity of serotonin receptors, specifically the 5-HT1A receptor. This receptor is involved in regulating anxiety, depression, and other mood disorders.

特性

分子式

C20H19N3O4

分子量

365.4 g/mol

IUPAC名

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C20H19N3O4/c24-18(21-15-9-10-16-17(13-15)26-12-11-25-16)7-4-8-19-22-20(23-27-19)14-5-2-1-3-6-14/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,21,24)

InChIキー

PPARZDTZLBKNMT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

正規SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。